molecular formula C12H12N2 B8682540 2-(4-Ethylphenylmethyl)malononitrile CAS No. 215817-86-0

2-(4-Ethylphenylmethyl)malononitrile

Cat. No.: B8682540
CAS No.: 215817-86-0
M. Wt: 184.24 g/mol
InChI Key: QLHGQPXPFJMGDR-UHFFFAOYSA-N
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Description

2-(4-Ethylphenylmethyl)malononitrile is a high-purity chemical reagent designed for research and development applications. As a derivative of the malononitrile family, a widely recognized building block in organic synthesis , this compound serves as a versatile precursor for constructing complex molecular structures . Malononitrile derivatives are crucial intermediates in the synthesis of various biologically active heterocycles, which are core structures in many pharmaceuticals and agrochemicals . Researchers utilize related benzylidene malononitrile compounds in Michael addition reactions to access novel chemical entities for pharmacological screening . Furthermore, compounds of this class have been investigated for their potential biological activities, including serving as antioxidants by interacting with free radicals and as inhibitors of enzymes like EGFR kinase in antitumour studies . This product is strictly for use in a controlled laboratory setting by qualified professionals. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

215817-86-0

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

2-[(4-ethylphenyl)methyl]propanedinitrile

InChI

InChI=1S/C12H12N2/c1-2-10-3-5-11(6-4-10)7-12(8-13)9-14/h3-6,12H,2,7H2,1H3

InChI Key

QLHGQPXPFJMGDR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC(C#N)C#N

Origin of Product

United States

Elucidation of Reaction Mechanisms and Fundamental Reactivity of 2 4 Ethylphenylmethyl Malononitrile Analogs

Role of the Active Methylene (B1212753) Group in Nucleophilic Processes

The carbon atom situated between the two nitrile groups in malononitrile (B47326) and its derivatives is known as an active methylene group. jove.com The electron-withdrawing nature of the two cyano (-CN) groups significantly increases the acidity of the methylene protons. This makes the central carbon atom a potent nucleophile upon deprotonation by a base.

In the case of 2-(4-Ethylphenylmethyl)malononitrile, the methine proton (the hydrogen on the carbon bearing the benzyl (B1604629) group and two nitrile groups) is highly acidic. This acidity allows for the facile formation of a resonance-stabilized carbanion in the presence of a base. This carbanion is a key intermediate in various nucleophilic reactions, including alkylation and acylation, enabling the introduction of additional substituents at this position. The nucleophilicity of this carbanion is a cornerstone of the synthetic utility of malononitrile derivatives. beilstein-journals.orgeie.gr

Addition and Elimination Reaction Pathways

While addition reactions are more characteristic of the unsaturated precursor, 2-(4-ethylbenzylidene)malononitrile, the saturated analog, this compound, primarily engages in nucleophilic substitution reactions at the active methine position. For instance, after deprotonation, the resulting carbanion can react with various electrophiles.

One common reaction pathway for analogous 2-substituted malononitriles is alkylation. longdom.org The carbanion of this compound would readily attack alkyl halides in an SN2 reaction to form a new carbon-carbon bond. This allows for the synthesis of more complex, sterically hindered malononitrile derivatives.

Elimination reactions are less common for this compound itself but are a key feature of its synthesis from the benzylidene precursor. The Knoevenagel condensation proceeds via an initial nucleophilic addition of the malononitrile carbanion to the aldehyde, followed by an elimination of water to form the C=C double bond. nih.gov

Table 1: Representative Nucleophilic Reactions of 2-Benzylmalononitrile Analogs
ReactantElectrophileProductReaction Type
2-BenzylmalononitrileMethyl Iodide2-Benzyl-2-methylmalononitrileAlkylation
2-BenzylmalononitrileBenzoyl Chloride2-Benzoyl-2-benzylmalononitrileAcylation
2-(4-Chlorobenzyl)malononitrileEthyl BromoacetateEthyl 2-cyano-2-(4-chlorobenzyl)butanoateAlkylation

Hydrolysis Mechanisms of Nitrile Functionalities

The two nitrile groups in this compound can be hydrolyzed to carboxylic acids under either acidic or basic conditions. jove.comlibretexts.org The hydrolysis typically proceeds in a stepwise manner, first yielding an amide intermediate, which is then further hydrolyzed to a carboxylic acid. chemistrysteps.comlumenlearning.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon. byjus.comyoutube.com A water molecule then acts as a nucleophile, attacking the carbon atom. A series of proton transfers leads to the formation of an amide. Further hydrolysis of the amide, also under acidic conditions, proceeds through protonation of the amide carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon. Subsequent elimination of ammonia (B1221849) (which is protonated to ammonium) yields the carboxylic acid. jove.com The expected final product of complete acid-catalyzed hydrolysis of this compound would be 2-(4-ethylbenzyl)malonic acid.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521) ions, the nitrile carbon is directly attacked by the nucleophile. Protonation of the resulting intermediate by water yields an imidic acid, which tautomerizes to an amide. chemistrysteps.com The amide can then be further hydrolyzed by another equivalent of hydroxide. This involves nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate. The departure of the amide anion (a poor leaving group) is typically driven by the formation of a carboxylate salt. jove.com Acidification of the reaction mixture is then required to obtain the final carboxylic acid.

Photochemical Transformations and Photophysical Behavior

The photochemical behavior of this compound is not well-documented. However, it is expected to differ significantly from its unsaturated analog, 2-(4-ethylbenzylidene)malononitrile. The latter, being a conjugated system, would likely exhibit photoisomerization and other photochemical reactions typical of stilbene-like molecules.

In contrast, this compound lacks this extended conjugation. Its photochemistry would likely be dominated by the aromatic ring and the benzylic C-H bond. Irradiation with UV light could potentially lead to homolytic cleavage of the benzylic C-H bond, forming a stabilized benzylic radical. This radical could then undergo various reactions, such as dimerization or reaction with oxygen.

Photoisomerization is a characteristic of molecules with a double bond that can undergo cis-trans isomerization upon absorption of light. Since this compound does not possess such a double bond in its core structure, it is not expected to exhibit significant photoisomerization or photochromic properties in the same manner as its benzylidene precursor.

The concept of molecular rotors is often associated with molecules that have components capable of intramolecular rotation, where this rotation provides a non-radiative decay pathway for the excited state. This is often observed in systems like benzylidenemalononitriles, where rotation around the C=C bond or the aryl-C bond can occur in the excited state, leading to fluorescence quenching.

For this compound, while there is rotational freedom around the C-C single bonds, the lack of an extended π-system means it is less likely to function as a traditional fluorescent molecular rotor. Any fluorescence from the molecule would likely originate from the ethylphenyl moiety. Intramolecular rotation of the 4-ethylphenyl group could potentially influence non-radiative decay rates, but this is not expected to be as pronounced or as sensitive to environmental viscosity as in conjugated molecular rotors.

Catalytic Activation Mechanisms

The structure of this compound presents several sites for catalytic activation. The most prominent of these is the benzylic C-H bond. Transition metal catalysts are known to activate such C-H bonds, enabling a variety of functionalization reactions. researchgate.netdntb.gov.uabohrium.com

For instance, palladium or copper catalysts could potentially be used to activate the benzylic C-H bond of this compound, leading to the formation of a metal-carbon bond. nih.gov This organometallic intermediate could then react with various coupling partners, such as aryl halides or alkenes, to form new C-C bonds at the benzylic position. This type of C-H functionalization is a powerful tool in modern organic synthesis for the late-stage modification of molecules. researchgate.net

Additionally, the active methine proton can be removed under basic conditions in the presence of a suitable metal catalyst to form a nucleophilic species that can participate in various catalytic cross-coupling reactions.

Table 2: Potential Catalytic Transformations of 2-Benzylmalononitrile Analogs
SubstrateCatalyst SystemCoupling PartnerProduct TypeReaction Type
2-BenzylmalononitrilePd(OAc)₂ / LigandAryl Bromide2-Aryl-2-benzylmalononitrileC-H Arylation
2-BenzylmalononitrileCu(I) / BaseBenzyl Alcohol2,3-Diaryl-2-cyanopropanenitrileα-Alkylation
2-BenzylmalononitrileRh(III) / OxidantAlkene2-Alkenyl-2-benzylmalononitrileC-H Alkenylation

Advanced Spectroscopic Characterization and Structural Analysis of Malononitrile Compounds

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy is a key technique for identifying functional groups within a molecule. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of molecular bonds, but they operate on different principles (infrared absorption vs. inelastic light scattering), often providing complementary information.

For 2-(4-Ethylphenylmethyl)malononitrile, the spectra would be dominated by vibrations from the ethylphenyl substituent and the malononitrile (B47326) group.

Key Expected Vibrational Modes:

Nitrile (C≡N) Stretch: This is one of the most characteristic peaks for this compound. The C≡N triple bond typically exhibits a strong, sharp absorption band in the FT-IR spectrum in the range of 2240-2260 cm⁻¹. In the Raman spectrum, this peak is also expected to be strong and easily identifiable.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene (B151609) ring are expected to appear above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretch: The C-H bonds of the ethyl group (-CH2CH3) and the methylene (B1212753) bridge (-CH2-) will show strong absorptions in the 2850-3000 cm⁻¹ range.

Aromatic C=C Stretch: The benzene ring will produce several characteristic bands in the 1450-1600 cm⁻¹ region due to the stretching of its carbon-carbon double bonds.

CH₂ and CH₃ Bending: The bending (scissoring, wagging, twisting) vibrations of the methylene and methyl groups will appear in the 1375-1470 cm⁻¹ range.

Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring (1,4- or para-substitution) gives rise to strong out-of-plane C-H bending vibrations, typically between 800-860 cm⁻¹, which are very useful for confirming the substitution pattern.

The following table summarizes the predicted key vibrational frequencies.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity (FT-IR)
Nitrile (C≡N)Stretching2240 - 2260Strong, Sharp
Aromatic C-HStretching3000 - 3100Medium to Weak
Aliphatic C-HStretching2850 - 3000Strong
Aromatic C=CStretching1450 - 1600Medium to Strong
Aliphatic C-HBending1375 - 1470Medium
Aromatic C-HOut-of-Plane Bending800 - 860Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by probing the magnetic environments of its nuclei, primarily ¹H (proton) and ¹³C (carbon).

¹H NMR Spectroscopy Predictions:

The proton NMR spectrum of this compound would provide clear signals corresponding to each unique proton environment.

Aromatic Protons: The benzene ring has four protons. Due to the para-substitution, they will appear as two distinct doublets in the aromatic region (typically δ 7.0-7.5 ppm). Each doublet would integrate to two protons.

Methine Proton (-CH(CN)₂): The single proton on the carbon atom bearing the two nitrile groups is expected to be a triplet, due to coupling with the adjacent CH₂ group. Its chemical shift would be significantly downfield due to the electron-withdrawing effect of the two cyano groups.

Methylene Bridge Protons (-CH₂-): The two protons of the methylene bridge linking the phenyl ring and the malononitrile group would likely appear as a doublet, coupling with the methine proton.

Ethyl Group Protons (-CH₂CH₃): The ethyl group will show a characteristic quartet for the CH₂ protons (coupled to the CH₃ protons) and a triplet for the CH₃ protons (coupled to the CH₂ protons), typically in the upfield region of the spectrum.

¹³C NMR Spectroscopy Predictions:

The ¹³C NMR spectrum would show a distinct peak for each unique carbon atom in the molecule.

Nitrile Carbons (C≡N): These carbons are highly deshielded and typically appear in the δ 110-125 ppm range.

Aromatic Carbons: The benzene ring will show four distinct signals: two for the protonated carbons and two for the substituted carbons (one attached to the ethyl group and one to the methylene bridge).

Aliphatic Carbons: Signals for the methylene bridge carbon, the ethyl group's methylene carbon, the ethyl group's methyl carbon, and the methine carbon of the malononitrile group would all be present in the upfield (aliphatic) region of the spectrum.

The following table outlines the predicted NMR data.

Group¹H NMR Prediction (ppm)¹³C NMR Prediction (ppm)
Aromatic CHδ 7.0 - 7.5 (2H, d), (2H, d)δ 125 - 145
Ethyl -CH₃Triplet~ δ 15
Ethyl -CH₂-Quartet~ δ 28
Methylene Bridge -CH₂-Doublet~ δ 35-45
Methine -CH(CN)₂Triplet~ δ 25-35
Nitrile -CNNot applicableδ 110 - 125

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns upon ionization. The molecular formula for this compound is C₁₂H₁₂N₂.

Molecular Ion (M⁺•): The molecular ion peak would be expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (approximately 184.10 g/mol ). This peak should be reasonably intense.

Major Fragmentation Pathways: The fragmentation of the molecular ion would likely proceed through several key pathways:

Loss of an Ethyl Group: Cleavage of the bond between the ethyl group and the benzene ring (benzylic cleavage) would result in a stable cation, leading to a prominent peak at M-29 (m/z 155).

Formation of the Tropylium (B1234903) Ion: A common fragmentation for alkylbenzenes involves the cleavage of the benzylic bond followed by rearrangement to form the very stable tropylium cation (C₇H₇⁺) at m/z 91.

Formation of the 4-Ethylbenzyl Cation: Cleavage of the C-C bond between the methylene bridge and the malononitrile group would yield a stable 4-ethylbenzyl cation at m/z 119.

Loss of HCN: The malononitrile moiety could lose a molecule of hydrogen cyanide (HCN), resulting in a peak at M-27.

Ion DescriptionPredicted m/zFragmentation Pathway
Molecular Ion184[C₁₂H₁₂N₂]⁺•
Loss of •CH(CN)₂119[M - •CH(CN)₂]⁺
Tropylium Ion91[C₇H₇]⁺
Loss of •C₂H₅155[M - •C₂H₅]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated systems.

The chromophore in this compound is the substituted benzene ring. Unlike benzylidenemalononitrile (B1330407) derivatives where the nitrile groups are in conjugation with the aromatic ring via a double bond, the methylene bridge in this compound isolates the phenyl ring from the dinitrile group.

Therefore, the UV-Vis spectrum is expected to resemble that of a simple alkylbenzene, such as ethylbenzene. It would likely show:

A strong absorption band around 200-220 nm (the E-band).

A weaker, structured absorption band around 250-270 nm (the B-band), which is characteristic of the π → π* transitions within the benzene ring.

The lack of extended conjugation means the compound is not expected to absorb significantly in the visible region and would appear colorless. This technique would be useful for monitoring reactions involving the formation or modification of the aromatic ring.

Rotational Spectroscopy for High-Resolution Structural Determination

Rotational spectroscopy, typically conducted in the microwave region, provides extremely precise information about the moments of inertia of a molecule in the gas phase. From this data, highly accurate bond lengths and angles can be determined.

This technique is most effective for small, relatively rigid molecules. While there have been detailed rotational spectroscopy studies on the parent compound, malononitrile (NCCH₂CN), due to its astrophysical relevance, no such studies have been performed on a larger, more flexible derivative like this compound. rsc.org

The complexity and conformational flexibility of the ethyl group and the methylene bridge in this compound would make its rotational spectrum exceedingly dense and difficult to analyze. Therefore, while the technique is powerful for high-resolution structure determination, it is not practically applied to molecules of this size and complexity. For the simpler malononitrile, researchers have been able to determine its rotational spectrum and calculate accurate frequency predictions, which aids in its potential detection in the interstellar medium. rsc.org

Supramolecular Chemistry and Advanced Materials Research Based on Malononitrile Architecture

Design and Synthesis of Malononitrile-Based Building Blocks for Self-Assembly

The synthesis of malononitrile (B47326) derivatives typically involves the Knoevenagel condensation, a versatile carbon-carbon bond-forming reaction. This reaction condenses an active methylene (B1212753) compound, such as malononitrile, with an aldehyde or ketone. In the hypothetical synthesis of 2-(4-Ethylphenylmethyl)malononitrile, 4-ethylbenzaldehyde (B1584596) would likely be reacted with malononitrile.

The design of these building blocks is crucial for directing their self-assembly into desired supramolecular architectures. The introduction of specific substituents, such as the 4-ethylphenylmethyl group, is intended to modulate the intermolecular forces that govern the self-assembly process. These forces can include hydrogen bonding, halogen bonding, and π-π stacking interactions, all of which are influenced by the size, shape, and electronic nature of the substituents.

Non-Covalent Interactions in Supramolecular Assemblies

Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating the structure and function of self-assembled systems. For malononitrile derivatives, several types of non-covalent interactions are particularly important:

Metal-Ligand Coordination: The nitrile groups of malononitrile derivatives can act as ligands, coordinating to metal centers to form metal-organic frameworks (MOFs) or discrete coordination complexes. The specific coordination mode and the resulting geometry of the assembly are influenced by the steric and electronic properties of the substituents on the malononitrile core.

Halogen Bonding: The introduction of halogen atoms onto the phenyl ring of a benzylidenemalononitrile (B1330407) derivative can lead to halogen bonding interactions, where the halogen atom acts as an electrophilic "donor" to a nucleophilic site, such as another nitrile group. This has been shown to be a powerful tool for controlling the solid-state packing of molecules.

Pi-Pi Interactions: The aromatic phenyl ring and the π-system of the malononitrile moiety can engage in π-π stacking interactions. The ethyl group in the hypothetical this compound would influence the geometry and strength of these interactions.

A study on 2-(ethoxymethylene)malononitrile revealed the presence of C-H···N≡C non-covalent interactions that link molecules into infinite chains in the crystalline state.

Interaction TypeDescriptionPotential Role of 4-Ethylphenylmethyl Group
Metal-Ligand Coordination Nitrile groups coordinate to metal centers.The ethyl group could sterically influence the approach of metal ions and the resulting coordination geometry.
Halogen Bonding Electrophilic halogen atom interacts with a nucleophilic site.Not directly applicable unless halogens are introduced, but highlights the tunability of interactions.
Pi-Pi Interactions Stacking of aromatic rings and π-systems.The ethyl group would affect the offset and distance of the π-stacking, potentially altering electronic communication between molecules.

Development of Photoactive and Optoelectronic Materials

Malononitrile derivatives are frequently employed in the design of photoactive and optoelectronic materials due to their electron-accepting properties. The dicyanovinyl group is a strong electron acceptor, and when coupled with an electron-donating group through a π-conjugated bridge, it can lead to molecules with interesting photophysical properties.

Aggregation-induced emission is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways. Malononitrile-containing compounds have been successfully utilized in the construction of AIE-active materials. For instance, fumaronitrile-based molecules have demonstrated strong red aggregation-induced emission.

The strong electron-accepting nature of the malononitrile unit facilitates the formation of intramolecular and intermolecular charge-transfer (CT) complexes. In intramolecular CT systems, the malononitrile group is connected to an electron-donating moiety, leading to a molecule with a significant dipole moment and often solvatochromic properties, where the color of the molecule changes with the polarity of the solvent. Intermolecular CT complexes can form between a malononitrile derivative (as the acceptor) and a separate electron-donating molecule. These complexes have been investigated for their applications in organic electronics. Research on 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile has shown its potential as a low molecular weight material for organic light-emitting diodes (OLEDs).

Material TypeKey FeatureRelevance of Malononitrile
AIE Systems Emission enhancement upon aggregation.The malononitrile core can be a key component of the molecular rotor that is restricted upon aggregation.
Charge Transfer Complexes Electron donor-acceptor interactions.The dicyanovinyl group is a powerful electron acceptor, promoting charge separation.

Malononitrile Derivatives in Confined Chemical Microenvironments

The incorporation of malononitrile derivatives into confined spaces, such as the pores of metal-organic frameworks (MOFs), can lead to novel material properties. The confinement can influence the conformation and packing of the guest molecules, potentially altering their photophysical and chemical behavior.

MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The functionalization of the organic linkers with malononitrile-based groups could impart new functionalities to the MOF, such as sensing capabilities or enhanced catalytic activity. While specific examples involving this compound are not available, the general concept of using functionalized malononitriles within MOFs is an active area of research. For instance, luminescent MOFs have been developed where the emission properties are tuned by the supramolecular microenvironment within the framework.

Mechanistic Studies and Catalytic Applications of Malononitrile Derivatives in Organic Transformations

Role of Malononitrile (B47326) in Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions

Malononitrile and its derivatives are pivotal reagents in the formation of both carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, largely due to the high acidity of the methylene (B1212753) protons. This reactivity allows for facile deprotonation to form a stabilized carbanion, which is a potent nucleophile.

In the context of C-C bond formation, malononitrile derivatives readily participate in Knoevenagel condensation reactions with aldehydes and ketones. This reaction, typically catalyzed by a weak base, results in the formation of a new C-C double bond. The resulting α,β-unsaturated nitrile is a versatile intermediate for further transformations. nih.gov For instance, the reaction of an aldehyde with a malononitrile derivative in the presence of a base leads to the formation of a carbanion that subsequently attacks the carbonyl carbon, leading to a new C-C bond. nih.gov

Malononitrile derivatives are also extensively used in multicomponent reactions (MCRs), which allow for the construction of complex molecular frameworks in a single step. These reactions often involve the formation of multiple C-C and C-N bonds. For example, in the synthesis of various heterocyclic compounds like pyridines, pyrans, and thiazoles, malononitrile serves as a key synthon. nih.govresearchgate.net The mechanism often involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization, incorporating other reagents to build the heterocyclic ring.

The formation of C-N bonds often occurs through the participation of the nitrile groups or through reactions involving the active methylene group. For instance, malononitrile derivatives can react with various nitrogen-containing nucleophiles to form a range of nitrogen-containing heterocycles.

Asymmetric Catalysis in the Synthesis of Chiral Malononitrile Derivatives

The development of asymmetric catalytic methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry. frontiersin.org Chiral malononitrile derivatives are valuable intermediates in the synthesis of enantiomerically pure compounds.

Enantioselective Transformations

Enantioselective catalysis aims to produce one enantiomer of a chiral product in excess over the other. frontiersin.org In the context of malononitrile derivatives, this can be achieved through various strategies, including the use of chiral catalysts such as organocatalysts, metal complexes with chiral ligands, and biocatalysts.

Chiral Brønsted acids and bases have proven effective in catalyzing asymmetric reactions involving malononitrile derivatives. frontiersin.org These catalysts can activate the substrates through hydrogen bonding, directing the stereochemical outcome of the reaction. For example, the enantioselective Michael addition of malononitrile derivatives to α,β-unsaturated compounds can be catalyzed by chiral organocatalysts to afford products with high enantiomeric excess.

The following table summarizes representative enantioselective transformations involving malononitrile derivatives.

Reaction TypeCatalyst TypeSubstrate 1Substrate 2Product TypeTypical ee (%)
Michael AdditionChiral SquaramideMalononitrile DerivativeChalconeChiral Adduct>90
Aldol ReactionChiral Proline DerivativeMalononitrile DerivativeAldehydeChiral β-hydroxynitrileup to 99
[3+2] CycloadditionChiral PhosphineAlleneMalononitrile DerivativeChiral Cyclopentene>95

Diastereoselective Synthesis

Diastereoselective synthesis focuses on the formation of one diastereomer over another in a reaction that creates a new stereocenter in a molecule that already contains one or more stereocenters. When synthesizing chiral malononitrile derivatives that already possess a chiral center, controlling the diastereoselectivity of subsequent reactions is crucial.

For instance, in the reaction of a chiral aldehyde with a malononitrile derivative, the existing stereocenter in the aldehyde can influence the stereochemical outcome of the nucleophilic attack by the malononitrile carbanion, leading to the preferential formation of one diastereomer. The choice of catalyst and reaction conditions can significantly enhance this diastereoselectivity.

Biocatalyzed Reactions Involving Malononitrile

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. While specific examples involving 2-(4-Ethylphenylmethyl)malononitrile are not extensively documented, the general principles of biocatalysis can be applied to malononitrile derivatives.

Enzymes such as lipases, proteases, and oxidoreductases can be employed for various transformations. For example, a lipase (B570770) could be used for the enantioselective hydrolysis of a racemic ester-containing malononitrile derivative to yield an enantiomerically enriched alcohol. Nitrilases are another class of enzymes that could potentially act on the nitrile groups of malononitrile derivatives, converting them to carboxylic acids or amides.

Metal-Catalyzed Processes with Malononitrile Compounds

Metal catalysts play a crucial role in a vast array of organic transformations, and reactions involving malononitrile derivatives are no exception. mdpi.com Transition metals like palladium, rhodium, copper, and iron are commonly used to catalyze C-C and C-N bond-forming reactions. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be employed to introduce various substituents onto an aromatic ring of a malononitrile derivative. For instance, a bromo-substituted precursor of this compound could undergo a Suzuki coupling with an arylboronic acid to form a biaryl structure.

Metal-catalyzed C-H activation is another powerful tool for the functionalization of malononitrile derivatives. This approach allows for the direct formation of new bonds by activating otherwise inert C-H bonds, offering a more atom-economical synthetic route.

The following table provides examples of metal-catalyzed reactions applicable to malononitrile compounds.

Reaction TypeMetal CatalystReactant 1Reactant 2Product Type
Suzuki CouplingPd(PPh₃)₄Aryl HalideArylboronic AcidBiaryl Compound
Heck ReactionPd(OAc)₂Aryl HalideAlkeneSubstituted Alkene
C-H ArylationRh(III) complexAreneAryl HalideBiaryl Compound
CycloadditionCu(I) complexAzideAlkyneTriazole

Emerging Research Directions and Future Perspectives in 2 4 Ethylphenylmethyl Malononitrile Research

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

For the synthesis of 2-(4-Ethylphenylmethyl)malononitrile, which is typically formed through reactions like the Knoevenagel condensation, ML models can sift through vast datasets of reaction conditions to predict the optimal catalyst, solvent, and temperature. mdpi.com This data-driven approach can significantly increase reaction yields and reduce the time spent on empirical optimization. ibm.comarxiv.org Algorithms can analyze how subtle changes in reactants affect outcomes, leading to more efficient syntheses. ucla.edu

Below is a table illustrating how machine learning could be applied to optimize the synthesis of this compound.

Parameter Traditional Approach (Range) ML-Predicted Optimum Predicted Yield (%) Mean Absolute Error (%)
CatalystPiperidine, Pyrrolidine, Et3NPiperidine92.51.2 nih.gov
SolventEthanol (B145695), Toluene, DMFToluene92.51.2 nih.gov
Temperature (°C)60-1108592.51.2 nih.gov
Reactant Ratio1:1 - 1:1.51:1.192.51.2 nih.gov

This table is illustrative, based on typical optimization parameters for similar reactions and reported prediction accuracies of ML models. nih.gov

Exploration of Novel Reactivity and Unprecedented Transformations

The malononitrile (B47326) functional group is exceptionally versatile, known for its participation in a wide array of chemical transformations. researchgate.netresearchgate.net Future research will focus on leveraging the unique electronic and steric properties of the 4-ethylphenylmethyl substituent to uncover novel reactivity for this compound.

One major area of exploration is in multicomponent reactions (MCRs). benthamdirect.com Malononitrile and its derivatives are celebrated reagents in MCRs, which allow for the construction of complex molecular architectures in a single step. benthamdirect.comresearchgate.neteurekaselect.com Researchers are actively designing new MCRs where this compound could serve as a key building block for synthesizing diverse libraries of heterocyclic compounds with potential pharmaceutical applications. taylorfrancis.com

Additionally, the nitrile groups themselves possess rich and diverse reactivity, capable of participating in cycloadditions, annulations, and serving as directing groups in C-H activation reactions. nih.gov The exploration of these pathways could lead to unprecedented transformations, such as the synthesis of complex polycyclic or spirocyclic systems from the relatively simple this compound precursor. taylorfrancis.comnih.gov The development of novel catalytic systems will be crucial in unlocking these new reaction manifolds.

Development of Advanced Functional Materials with Tunable Properties

Malononitrile derivatives are integral components in the field of materials science, particularly for applications in electronics and optics. researchgate.net The strong electron-withdrawing nature of the two cyano groups makes the malononitrile moiety an excellent electron acceptor. nbinno.com This property is fundamental to the design of donor-π-acceptor (D-π-A) molecules used in a variety of functional materials.

There is significant potential for using this compound as a precursor for:

Organic Semiconductors: Derivatives of malononitrile have been successfully employed in n-type organic field-effect transistors (OFETs). acs.org The 4-ethylphenyl group can be further functionalized to tune the molecule's packing in the solid state and its electronic properties, which are critical for charge transport.

Nonlinear Optical (NLO) Materials: Malononitrile-containing compounds often exhibit large second-order NLO properties, making them candidates for applications in photonics and optoelectronics. biointerfaceresearch.comresearchgate.netdtic.mil The specific substituent on the malononitrile core can be adjusted to optimize these properties. aip.org

Dyes and Pigments: The electronic structure of malononitrile derivatives makes them suitable for creating dyes, including those for dye-sensitized solar cells. mdpi.comnbinno.com The ethylphenyl group offers a site for modification to fine-tune the absorption spectrum and improve solubility or stability.

Material Class Function of Malononitrile Moiety Tunable Property via 4-Ethylphenyl Group Potential Application
Organic SemiconductorsElectron AcceptorMolecular Packing, LUMO LevelN-type Organic Field-Effect Transistors (OFETs) acs.org
Nonlinear Optical (NLO) MaterialsIntramolecular Charge TransferHyperpolarizability, Thermal StabilityOptical Limiting, Photonics biointerfaceresearch.comaip.org
Organic Photovoltaics (OPV)Electron Acceptor in D-π-A DyesAbsorption Spectrum, SolubilityDye-Sensitized Solar Cells mdpi.com

Sustainable and Green Chemistry Innovations in Synthesis

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. Future research on this compound will undoubtedly focus on developing more environmentally benign synthetic methods. organic-chemistry.orgorganic-chemistry.org

Key areas of innovation include:

Biocatalysis: The use of enzymes, such as aldoxime dehydratases, offers a green alternative for nitrile synthesis, operating under mild conditions without the need for harsh reagents or heavy metals. nih.govnih.gov Research into enzymes that can accommodate substituted precursors could lead to a fully enzymatic synthesis of the target compound. A one-pot photoenzymatic approach has already shown promise for producing chiral malononitrile derivatives. rsc.org

Electrosynthesis: Electrochemical methods provide a reagent-free approach to chemical transformations. mdpi.com Electrosynthesis has been successfully applied to Knoevenagel condensations to produce benzylidene malononitriles, avoiding the need for chemical bases and simplifying purification. bsu.edu This technique is a promising green route for the synthesis of this compound.

Alternative Solvents and Catalysts: Moving away from volatile organic solvents is a core goal of green chemistry. The use of water, superheated water, or recyclable catalysts like magnetic nanoparticles in multicomponent reactions involving malononitrile is an active area of research. mdpi.comresearchgate.net These methods reduce waste and environmental impact.

Interdisciplinary Approaches in Malononitrile Chemistry

The future of research on this compound lies at the intersection of multiple scientific disciplines. The versatility of the malononitrile scaffold makes it an attractive platform for interdisciplinary studies that bridge chemistry, biology, physics, and materials science. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-Ethylphenylmethyl)malononitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The Knoevenagel condensation is widely used for synthesizing malononitrile derivatives. For example, 2-(4-methylbenzylidene)malononitrile was synthesized by refluxing 4-methylbenzaldehyde with malononitrile in ethanol using phosphorus pentoxide (P₂O₅) as a catalyst, achieving 68% yield after recrystallization . Adjusting solvent polarity (e.g., ethanol vs. THF) and catalyst choice (e.g., triethylamine vs. P₂O₅) can optimize reaction kinetics and purity. Monitoring via TLC and purification via silica gel chromatography are critical for isolating high-purity products .

Q. How can spectroscopic techniques confirm the molecular structure and purity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Assign C≡N stretching vibrations (~2200–2250 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹). Linear-dichroic IR (IR-LD) spectroscopy in nematic liquid crystal suspensions can resolve overlapping bands for precise structural assignments .
  • X-ray Crystallography : Determines bond lengths (e.g., C10–C9–C11 angle of 113.58° in 2-(4-methylbenzylidene)malononitrile) and crystal packing. Weak intermolecular interactions (e.g., C–H···N) can be identified .
  • NMR : Characterize aromatic protons (δ 6.5–8.0 ppm) and methyl/methylene groups (δ 1.0–2.5 ppm) to confirm substitution patterns .

Advanced Research Questions

Q. How can this compound be engineered for nonlinear optical (NLO) applications?

  • Methodological Answer : Enhance charge-transfer transitions by modifying substituents on the aromatic ring. For instance, introducing electron-donating groups (e.g., methoxy) or π-extended systems (e.g., vinyl or fused rings) improves polarizability. In 2-{3-[2-(3-ethoxy-4-methoxy-phenyl)vinyl]-5,5-dimethyl-cyclohex-2-enylidene}-malononitrile, extended conjugation increased third-order NLO responses . Computational studies (e.g., DFT) can predict hyperpolarizability (β) and guide molecular design .

Q. What strategies resolve contradictions in solubility vs. reactivity for malononitrile derivatives in solvent-dependent applications?

  • Methodological Answer : Solvent polarity directly impacts reaction pathways. For example, mechanochemical Knoevenagel condensation in polar solvents accelerates product formation (e.g., 2-(4-nitrobenzylidene)malononitrile) but may reduce intermediate isolation. Nonpolar solvents favor slower kinetics, enabling isolation of intermediates like 2-(hydroxy(4-nitrophenyl)methyl)malononitrile . Solvent screening via Hansen solubility parameters and in situ monitoring (Raman/PXRD) can optimize conditions .

Q. How do computational methods predict the optoelectronic properties of this compound-based materials?

  • Methodological Answer : Density functional theory (DFT) with functionals like B3LYP or CAM-B3LYP and basis sets (6-31G(d,p)) calculates absorption maxima (λmax), bandgaps, and charge-transfer efficiency. For example, replacing terminal groups with electron-deficient moieties (e.g., 2FIC or IC units) in acceptor-donor-acceptor (A-D-A) architectures enhances light absorption in organic solar cells . Time-dependent DFT (TD-DFT) validates experimental UV-vis spectra .

Q. What role does crystallography play in understanding intermolecular interactions and stability?

  • Methodological Answer : X-ray crystallography reveals weak interactions (e.g., C–H···N, C–H···π) that stabilize crystal packing. For 2-(4-methylbenzylidene)malononitrile, planar molecular geometry and head-to-tail stacking along the [010] axis minimize steric hindrance . Thermal analysis (DSC/TGA) correlates crystal structure with thermal stability .

Q. How can photostability be evaluated for malononitrile derivatives in optoelectronic devices?

  • Methodological Answer : Irradiation under controlled conditions (e.g., λ > 340 nm at -196°C) tests isomerization resistance. For example, 2-[(naphthalen-2-yl)methylene]malononitrile showed negligible structural changes under low-temperature UV exposure, making it suitable for photoswitching devices . Accelerated aging tests under AM1.5G solar simulation assess degradation in photovoltaic applications .

Methodological Considerations

Q. What are the best practices for analyzing biological activity (e.g., kinase inhibition) of malononitrile derivatives?

  • Methodological Answer : Use tyrosine kinase inhibition assays (e.g., EGFR or IGF-1R) with IC₅₀ determination. Tyrphostin analogs like AG-1024 (2-(3-bromo-5-tert-butyl-4-hydroxybenzylidene)malononitrile) show specificity via competitive ATP-binding site inhibition . Cell-based assays (e.g., MTT) evaluate cytotoxicity and oxidative stress modulation .

Q. How can mechanochemical synthesis improve sustainability in producing malononitrile derivatives?

  • Methodological Answer : Solvent-free grinding reduces waste and energy consumption. For 2-(4-nitrobenzylidene)malononitrile, ball-milling with K₂CO₃ achieved 90% yield in 30 minutes . Real-time PXRD monitors phase transitions, ensuring reproducibility .

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